molecular formula C19H21NO5 B11458775 3-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-(3,4-dimethoxyphenyl)propanamide

3-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-(3,4-dimethoxyphenyl)propanamide

Cat. No.: B11458775
M. Wt: 343.4 g/mol
InChI Key: UDVIYQODYNEHEO-UHFFFAOYSA-N
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Description

3-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-(3,4-dimethoxyphenyl)propanamide is an organic compound that features a benzodioxin ring and a dimethoxyphenyl group

Preparation Methods

The synthesis of 3-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-(3,4-dimethoxyphenyl)propanamide typically involves the following steps:

    Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through a cyclization reaction involving catechol and an appropriate dihalide.

    Attachment of the Propanamide Group: The propanamide group is introduced via an amide coupling reaction, often using reagents such as carbodiimides or other coupling agents.

    Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group is typically introduced through a substitution reaction, where a suitable precursor reacts with the benzodioxin intermediate.

Industrial production methods may involve optimizing these reactions for scale, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

3-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-(3,4-dimethoxyphenyl)propanamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy groups, using reagents like sodium hydride or potassium tert-butoxide.

Scientific Research Applications

3-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-(3,4-dimethoxyphenyl)propanamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-(3,4-dimethoxyphenyl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 3-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-(3,4-dimethoxyphenyl)propanamide include:

    3-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-(3,4-dimethoxyphenyl)acetamide: This compound has a similar structure but with an acetamide group instead of a propanamide group.

    3-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-(3,4-dimethoxyphenyl)butanamide: This compound features a butanamide group, providing different chemical and biological properties.

Properties

Molecular Formula

C19H21NO5

Molecular Weight

343.4 g/mol

IUPAC Name

3-(2,3-dihydro-1,4-benzodioxin-3-yl)-N-(3,4-dimethoxyphenyl)propanamide

InChI

InChI=1S/C19H21NO5/c1-22-15-9-7-13(11-18(15)23-2)20-19(21)10-8-14-12-24-16-5-3-4-6-17(16)25-14/h3-7,9,11,14H,8,10,12H2,1-2H3,(H,20,21)

InChI Key

UDVIYQODYNEHEO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CCC2COC3=CC=CC=C3O2)OC

Origin of Product

United States

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